

# Application Notes and Protocols: Osimertinib Mesylate Dose-Response in Xenograft Models

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## Compound of Interest

Compound Name: Osimertinib Mesylate

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These application notes provide a comprehensive overview of dose-response studies of **osimertinib mesylate** in various non-small cell lung cancer (NSCLC) xenograft models. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies to evaluate the efficacy of osimertinib.

## Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-TKI sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.<sup>[1][2]</sup> Preclinical xenograft models are crucial for evaluating the in vivo efficacy, dose-response relationship, and potential resistance mechanisms of osimertinib. This document summarizes key findings from various xenograft studies and provides detailed experimental protocols.

## Data Presentation: Dose-Response of Osimertinib in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor activity of osimertinib in different NSCLC xenograft models.

Table 1: Osimertinib Monotherapy in EGFR-Mutant Xenograft Models

Xenograft Model	EGFR Mutation(s)	Dose (mg/kg/day, oral)	Treatment Duration	Outcome	Reference
PC9	exon 19 deletion	5	Not Specified	Induced total and sustained tumor regression.[3]	[3]
PC9	exon 19 deletion	Not Specified	Not Specified	Showed dose-dependent tumor regression.[1]	[1]
AZDR3 (PC-9 derived)	Not Specified	5	Not Specified	Tumors were not suppressed, indicating resistance.[2]	[2]
H1975	L858R/T790M	Not Specified	Not Specified	Induced dose-dependent tumor regression.[1][3]	[1][3]
PC-9VanR	ex19del/T790M	Not Specified	Not Specified	Induced dose-dependent tumor regression.[1]	[1]
CTG-1082 (PDX)	G719X complex	25	Not Specified	Resulted in significant tumor growth inhibition.[4]	[4]

CTG-2534 (PDX)	G719X complex	25	Not Specified	Resulted in significant tumor growth inhibition.[4]	[4]
LG1423 (PDX)	V769_D770In sASV	25	Not Specified	Induced significant tumor growth inhibition.[5]	[5]
LXF2478 (PDX)	M766_A767in sASV	25	Not Specified	Induced significant tumor growth inhibition.[5]	[5]
LU0387 (PDX)	H773_V774in sNPH	25	Not Specified	Induced significant tumor growth inhibition.[5]	[5]
HCC827	exon 19 deletion	10 $\mu$ M (in ovo)	7 days	35% reduction in tumor weight. [6]	[6]

Table 2: Comparative Efficacy of Osimertinib in Xenograft Models

Xenograft Model	EGFR Mutation(s)	Treatment Arms	Outcome	Reference
PC9	exon 19 deletion	Osimertinib (5 mg/kg/day) vs. Gefitinib (6.25 mg/kg/day)	Osimertinib induced total regression; Gefitinib showed less regression and eventual regrowth.[3]	[3]
AZDR3 (PC-9 derived)	Not Specified	Osimertinib (5 mg/kg/day) vs. Afatinib (6 mg/kg/day)	Osimertinib was ineffective; Afatinib led to tumor regression.[2]	[2]
CTG-1082 (PDX)	G719X complex	Osimertinib (25 mg/kg/day) vs. Afatinib (7.5 mg/kg/day)	Both induced significant tumor growth inhibition.[4]	[4]
CTG-2534 (PDX)	G719X complex	Osimertinib (25 mg/kg/day) vs. Afatinib (7.5 mg/kg/day)	Both induced significant tumor growth inhibition.[4]	[4]
LG1423 (PDX)	V769_D770InsA SV	Osimertinib (25 mg/kg/day) vs. Afatinib (20 mg/kg/day) vs. Erlotinib (50 mg/kg/day)	Osimertinib and Afatinib showed significant tumor growth inhibition.[5]	[5]

## Experimental Protocols

### Protocol 1: Subcutaneous Xenograft Model in Mice

This protocol describes the establishment and use of subcutaneous xenograft models for evaluating the dose-response of osimertinib.

#### 1. Cell Culture:

- Culture human NSCLC cells (e.g., PC9, H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Harvest cells during the logarithmic growth phase for implantation.

#### 2. Animal Husbandry:

- Use immunodeficient mice (e.g., SCID or nude mice).
- House animals in a pathogen-free environment with ad libitum access to food and water.
- Acclimatize mice for at least one week before the experiment.

#### 3. Tumor Implantation:

- Resuspend harvested cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Inject a suspension of  $5 \times 10^6$  cells subcutaneously into the flank of each mouse.[\[2\]](#)
- Monitor tumor growth regularly using calipers.

#### 4. Treatment:

- Once tumors reach a mean volume of approximately 250 mm<sup>3</sup>, randomize mice into treatment and control groups (n=6-10 per group).[\[2\]](#)[\[4\]](#)
- Prepare osimertinib by suspending it in a vehicle such as 0.5% 2-hydroxyethyl cellulose in water.[\[2\]](#)
- Administer osimertinib orally once daily at the desired dose levels (e.g., 5 mg/kg, 25 mg/kg).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Treat the control group with the vehicle only.

#### 5. Monitoring and Endpoints:

- Measure tumor volume twice weekly using the formula:  $(\text{length}^2 \times \text{width}) / 2$ .[\[2\]](#)
- Monitor the body weight of the mice as an indicator of toxicity.[\[4\]](#)
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for target engagement).[\[5\]](#)

## Protocol 2: Chicken Chorioallantoic Membrane (CAM) Xenograft Model

This protocol outlines the use of an in ovo model to assess the dose-dependent effects of osimertinib.

### 1. Egg Incubation:

- Incubate fertilized chicken eggs at 37.8°C with 60% humidity.

### 2. Tumor Engraftment:

- On embryonic development day 7 (EDD7), create a small window in the eggshell to expose the CAM.
- Gently place a silicon ring on the CAM.
- Engraft HCC827 cells (EGFR p.E746\_A750del) onto the CAM.[\[6\]](#)

### 3. Treatment:

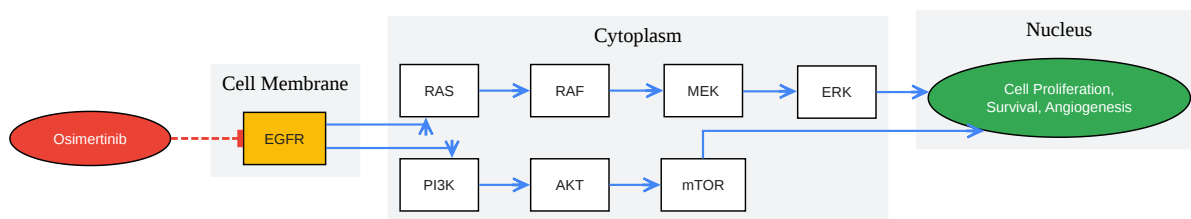
- Treat the xenografts with various doses of osimertinib (e.g., 10 µM to 200 µM in four injections) for 7 days.[\[6\]](#)

### 4. Endpoint Analysis:

- At the end of the treatment period, excise the tumors and measure their weight.[\[6\]](#)
- Analyze the surrounding vasculature to assess effects on angiogenesis.[\[6\]](#)
- Perform transcriptomic analysis on the excised tumors to evaluate changes in gene expression, particularly in the EGFR pathway.[\[6\]](#)

## Visualizations

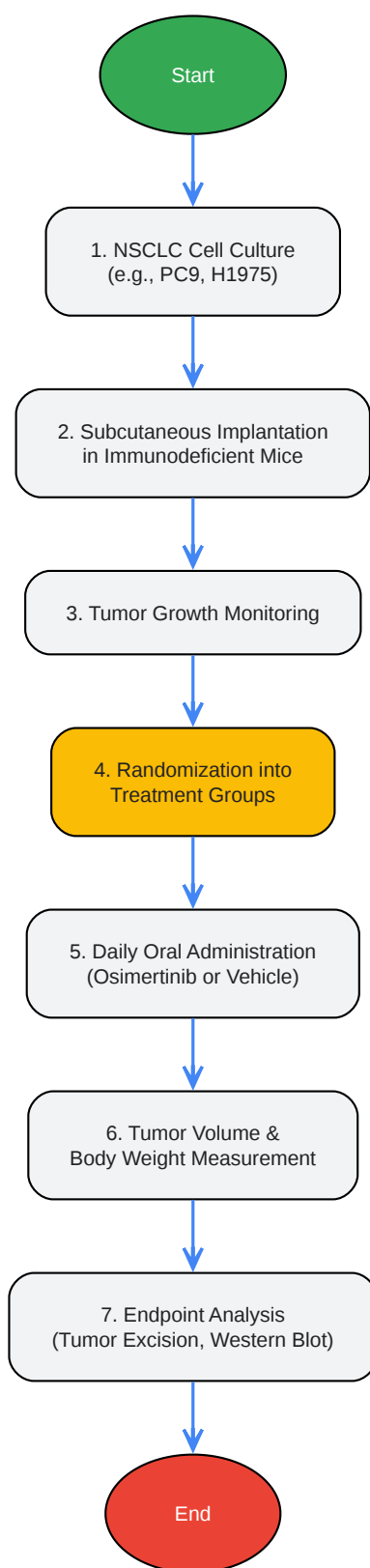
### Signaling Pathway



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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

## Experimental Workflow

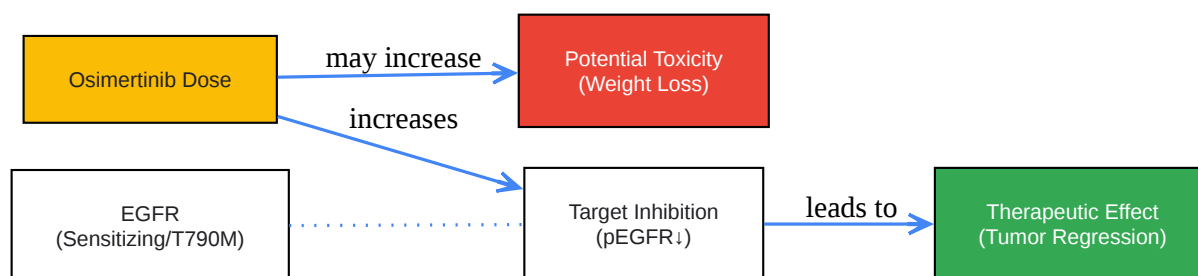


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Caption: Workflow for a subcutaneous xenograft dose-response study.



## Logical Relationships



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Caption: Logical relationship between Osimertinib dose, target engagement, and outcomes.

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